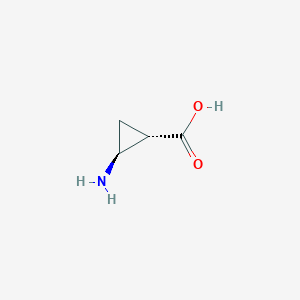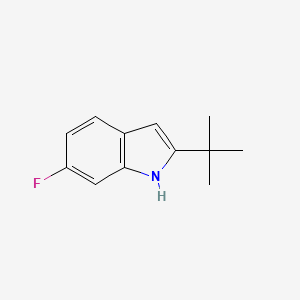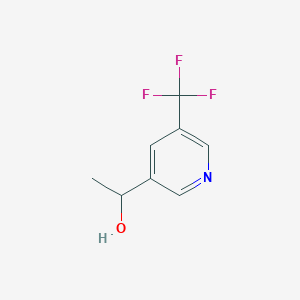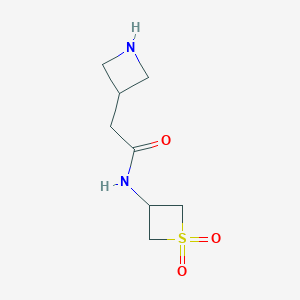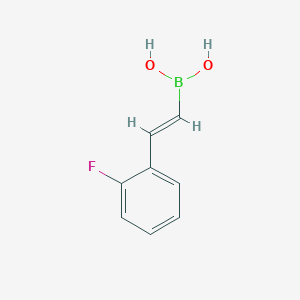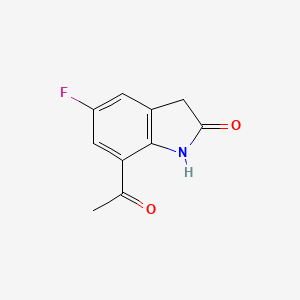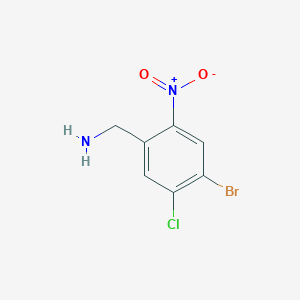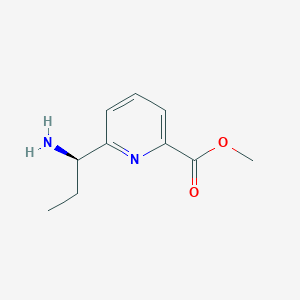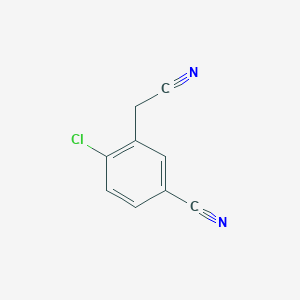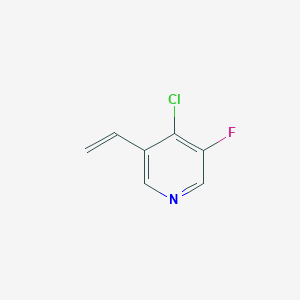
4-Chloro-3-fluoro-5-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-5-vinylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of both chlorine and fluorine atoms on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-vinylpyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with a vinylating agent under specific conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-fluoro-5-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alkanes.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing chlorine or fluorine.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or other reduced forms of the vinyl group.
Applications De Recherche Scientifique
4-Chloro-3-fluoro-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in radiotherapy and imaging agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-fluoro-5-vinylpyridine involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its ability to form strong interactions with enzymes and receptors. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-fluoropyridine
- 2,3,5,6-Tetrafluoropyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
Uniqueness
4-Chloro-3-fluoro-5-vinylpyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a vinyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Formule moléculaire |
C7H5ClFN |
|---|---|
Poids moléculaire |
157.57 g/mol |
Nom IUPAC |
4-chloro-3-ethenyl-5-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-3-10-4-6(9)7(5)8/h2-4H,1H2 |
Clé InChI |
QGMDSKLFOXHYID-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN=CC(=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


